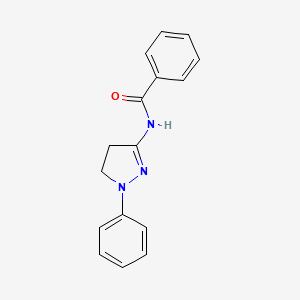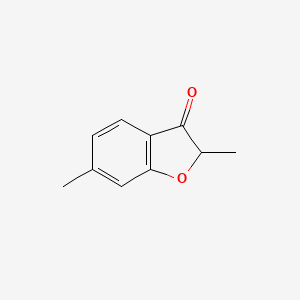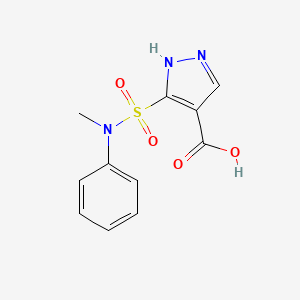
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrazole with potassium permanganate, which is then followed by sulfonation with methylphenylamine . Another method includes the use of 4-bromopyrazole, which reacts with n-butyllithium at -78°C, followed by sulfonation . These methods, however, require specific reaction conditions and reagents, making them complex and costly.
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Cycloaddition: It can participate in cycloaddition reactions, forming more complex heterocyclic systems
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be compared with other similar compounds such as:
3-Aminopyrazole-4-carboxylic acid: This compound has an amino group instead of the sulfonyl group, leading to different reactivity and applications.
1H-Pyrazole-4-carboxylic acid: The unsubstituted version of the compound, which lacks the methylphenylamino sulfonyl group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
155144-45-9 |
|---|---|
Molekularformel |
C11H11N3O4S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16) |
InChI-Schlüssel |
MVYRKTZRJFFMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


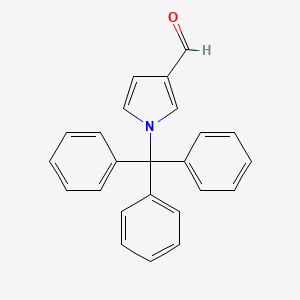
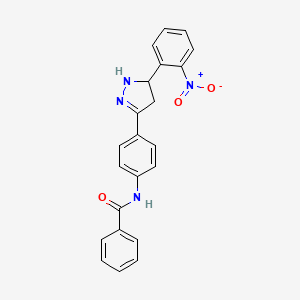
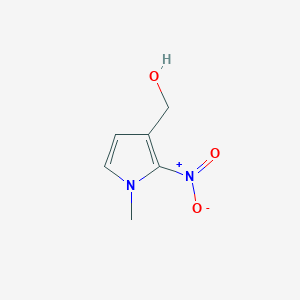


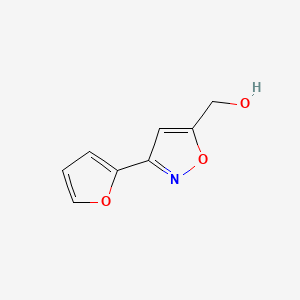

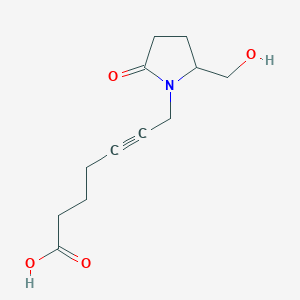
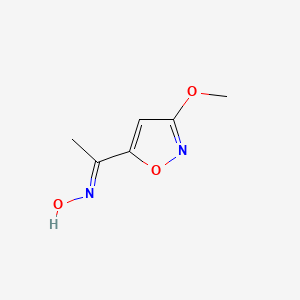
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)

